molecular formula C20H12Cl2N2O2 B12462602 2-[(Z)-{[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol

2-[(Z)-{[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol

Cat. No.: B12462602
M. Wt: 383.2 g/mol
InChI Key: JHXXJFKAQKMUQJ-UHFFFAOYSA-N
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Description

2-[(Z)-{[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol is a Schiff base compound derived from the condensation reaction of 2,4-dichloroaniline with salicylaldehyde. Schiff bases are known for their wide range of applications in various fields due to their unique chemical properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Z)-{[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol involves the condensation reaction of 2,4-dichloroaniline with salicylaldehyde in a 1:1 molar ratio. The reaction is typically carried out in the presence of glacial acetic acid as a catalyst . The reaction mixture is stirred at room temperature until the formation of the Schiff base is complete, which is usually indicated by a change in color.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions such as temperature, solvent, and catalyst concentration to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-[(Z)-{[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The imine group can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced derivatives.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Mechanism of Action

The mechanism of action of 2-[(Z)-{[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol involves its interaction with various molecular targets. As a Schiff base, it can coordinate with metal ions, forming complexes that can interfere with biological pathways. The phenolic group can also participate in redox reactions, contributing to its bioactivity .

Comparison with Similar Compounds

Similar Compounds

    2-[(E)-{[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol: An isomer with similar properties but different spatial arrangement.

    2,4-dichlorophenyl imines: Compounds with similar imine groups but different substituents on the aromatic ring.

    Benzoxazole derivatives: Compounds with the benzoxazole core structure but different functional groups.

Uniqueness

2-[(Z)-{[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol is unique due to its specific combination of the benzoxazole core, dichlorophenyl group, and Schiff base structure. This unique combination imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C20H12Cl2N2O2

Molecular Weight

383.2 g/mol

IUPAC Name

2-[[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]iminomethyl]phenol

InChI

InChI=1S/C20H12Cl2N2O2/c21-13-5-7-15(16(22)9-13)20-24-17-10-14(6-8-19(17)26-20)23-11-12-3-1-2-4-18(12)25/h1-11,25H

InChI Key

JHXXJFKAQKMUQJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=NC2=CC3=C(C=C2)OC(=N3)C4=C(C=C(C=C4)Cl)Cl)O

Origin of Product

United States

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